3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is an organic compound with a complex structure, characterized by the presence of chloro, fluoro, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of chloro and fluoro substituents.
Carbamoylation: Formation of the carbamate group using isobutyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group can yield the corresponding amine and carbon dioxide.
Scientific Research Applications
3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-fluoro-2-aminobenzoic acid: Similar structure but lacks the carbamate group.
3-Chloro-6-fluoro-2-methoxybenzoic acid: Contains a methoxy group instead of the carbamate group.
3-Chloro-6-fluoro-2-nitrobenzoic acid: Contains a nitro group instead of the carbamate group.
Uniqueness
The uniqueness of 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUELATCLXNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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